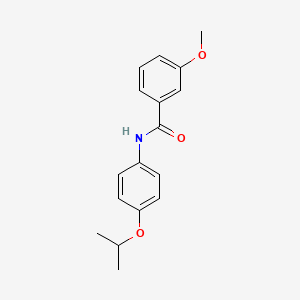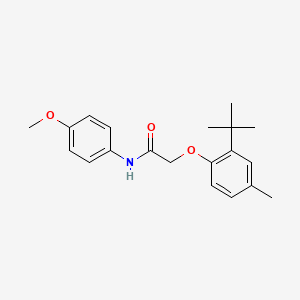
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one exerts its effects by binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Upon binding, this compound induces a conformational change in the receptor, which leads to the opening of the ion channel and the influx of calcium ions into the cell. This, in turn, triggers the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the enhancement of cognitive function and memory, the modulation of synaptic plasticity, and the regulation of neuronal excitability. This compound has also been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, this compound also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, including the development of more stable and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on synaptic plasticity and neuronal excitability.
合成法
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylhydrazine with 2-chloro-4-methylpyrimidine, followed by the reaction of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained through purification using column chromatography.
科学的研究の応用
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. This compound has also been shown to enhance the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-13(2)10-15(9-12)21-7-6-20(11-16(21)22)17-18-5-4-14(3)19-17/h4-5,8-10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNNLCMHNGYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5628944.png)

![N-[4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5628957.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5628964.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)
![1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5628992.png)
![N-{4-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5629011.png)

![5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)

![N-{[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B5629048.png)

![N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5629060.png)